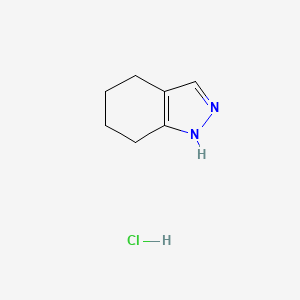

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Beschreibung

BenchChem offers high-quality 4,5,6,7-Tetrahydro-1H-indazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1H-indazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWXPAPXTKTTMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681466 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18161-11-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its partially saturated derivatives are crucial for exploring new chemical space and developing novel therapeutics.[1][2] This document offers an in-depth analysis of the compound's physicochemical properties, a detailed spectroscopic profile, validated synthetic protocols, and a discussion of its applications for researchers, chemists, and professionals in drug discovery and development.

Introduction: The Significance of the Tetrahydroindazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of contemporary pharmaceutical design. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a wide array of FDA-approved drugs, including potent anti-cancer agents and antiemetics.

While the fully aromatic indazole core is well-represented in marketed drugs, the partially saturated 4,5,6,7-tetrahydro-1H-indazole motif offers distinct advantages. The presence of a non-aromatic, conformationally flexible cyclohexyl ring allows for the introduction of three-dimensional complexity, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. 4,5,6,7-Tetrahydro-1H-indazole and its derivatives have been investigated for a range of biological activities, including anti-inflammatory effects and as ligands for neurological targets.[1][3]

This guide focuses specifically on the hydrochloride salt of this scaffold, a form often preferred in development for its improved stability, crystallinity, and handling characteristics compared to the free base.

Chemical Identity and Structure

The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring. Theoretical and experimental evidence on related indazole systems suggests that the N2 nitrogen is the more likely site of protonation, although this can be influenced by substitution and solvent effects.

Experimental Protocol

Part A: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole (Free Base)

This procedure is adapted from the classic Ainsworth synthesis. [4]

-

Formylation of Cyclohexanone: To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0-5 °C, slowly add a mixture of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents). The reaction is highly exothermic.

-

Causality: The strong base deprotonates the α-carbon of cyclohexanone, generating an enolate nucleophile that attacks the electrophilic carbonyl of ethyl formate.

-

-

Reaction Progression: After the initial addition, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the sodium salt of 2-hydroxymethylenecyclohexanone often results in a thick precipitate.

-

Cyclocondensation: Cool the mixture back to 0-5 °C. Slowly add hydrazine hydrate (1.1 equivalents) dropwise.

-

Causality: The nucleophilic hydrazine attacks the carbonyl and enol functionalities, leading to a cyclization and dehydration cascade that forms the stable aromatic pyrazole ring. [2]4. Workup: After stirring for 2-4 hours, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which can be purified by column chromatography or recrystallization.

Part B: Preparation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 4,5,6,7-Tetrahydro-1H-indazole free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or by bubbling anhydrous HCl gas) to the stirred solution.

-

Causality: The basic nitrogen of the pyrazole ring is protonated by the strong acid, leading to the formation of the ionic salt. The salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate.

-

-

Isolation and Purification: The precipitated hydrochloride salt is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried in a vacuum oven.

Applications in Medicinal Chemistry

4,5,6,7-Tetrahydro-1H-indazole hydrochloride serves as a versatile intermediate for synthesizing more complex molecules with potential therapeutic value. Its primary application lies in providing a rigid scaffold onto which various functional groups can be installed to modulate biological activity.

-

Prolactin Inhibitors and Parkinson's Treatment: A key application is in the synthesis of amino-substituted tetrahydroindazoles. For example, derivatives like dl-5-amino-4,5,6,7-tetrahydro-1H-indazole have been patented for their use as prolactin inhibitors and for the potential treatment of Parkinson's syndrome, acting as dopamine agonists. [5]* Anti-inflammatory Agents: The tetrahydroindazole core is recognized as a pharmacophore for anti-inflammatory activity. Various derivatives, such as 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, have shown potent anti-inflammatory effects in preclinical models. [1][6]* Sigma-1 Receptor Ligands: More recently, the scaffold has been used to develop selective ligands for the Sigma-1 receptor, a target implicated in a variety of central nervous system disorders. [3]The synthesis of these ligands often involves functionalizing the tetrahydroindazole core at multiple positions to achieve high affinity and selectivity.

Safety and Handling

As a chemical intermediate, 4,5,6,7-Tetrahydro-1H-indazole hydrochloride should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific GHS data for the hydrochloride is limited, the free base is known to cause skin and eye irritation. Hydrochloride salts can be corrosive.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its combination of a stable aromatic pyrazole ring and a conformationally flexible saturated ring provides a unique platform for drug design. The reliable synthetic routes and the demonstrated biological potential of its derivatives ensure that this scaffold will continue to be of significant interest to the scientific community engaged in the discovery of next-generation therapeutics.

References

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Synthesis and anti-inflammatory activities of 7-Benzylidene-2, 3-diphenyl-4, 5, 6, 7-tetrahydro-2H-indazole derivatives. (n.d.). RJPBCS. Retrieved January 16, 2026, from [Link]5]pdf

-

4,5,6,7-Tetrahydro-1H-indazole Hydrochloride. (n.d.). BIOFOUNT. Retrieved January 16, 2026, from [Link]

- Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles. (1981). Google Patents.

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 16, 2026, from [Link]

-

Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]

-

A Convenient Synthesis and Structural Analysis of Novel 4,5,6,7-Tetrahydro-1H-indazoles (II). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Product List. (n.d.). Agnitio Pharma. Retrieved January 16, 2026, from [Link]

-

Hyma Pricelist 2025-2026. (n.d.). Hyma. Retrieved January 16, 2026, from [Link]

-

Avra Price List 2019-20. (n.d.). Scribd. Retrieved January 16, 2026, from [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]

- 5. US4276300A - Amino-substituted-4,5,6,7-tetrahydro-1H (or 2H)-indazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Nitrovanillin (CAS 6635-20-7): A Linchpin in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 5-Nitrovanillin, a pivotal chemical intermediate. With full editorial control, this document eschews rigid templates to deliver a narrative that is both scientifically rigorous and practically insightful. We will delve into the core chemical principles, synthesis methodologies, and its critical applications, particularly in the development of therapeutics for neurodegenerative diseases.

Introduction: The Strategic Importance of 5-Nitrovanillin

5-Nitrovanillin, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a derivative of vanillin distinguished by a nitro group positioned ortho to the hydroxyl group.[1] This seemingly simple structural modification dramatically alters the electronic landscape of the molecule, transforming it from a common flavoring agent into a highly versatile and valuable building block in organic and medicinal chemistry.[2] Its rich functionality, comprising aldehyde, hydroxyl, methoxy, and nitro groups, offers a multitude of reactive sites for constructing complex molecular architectures.[1][2]

The primary significance of 5-Nitrovanillin in the pharmaceutical industry lies in its role as a key precursor for the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone.[3][4] These drugs are integral to the management of Parkinson's disease, highlighting the direct impact of this intermediate on modern medicine.[3][4] This guide will provide not just the "how" but the "why" behind its synthesis and application, offering insights honed from field experience.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. 5-Nitrovanillin is a yellow to yellow-green crystalline powder.[5][6] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6635-20-7 | [1][7] |

| Molecular Formula | C₈H₇NO₅ | [5][6] |

| Molar Mass | 197.14 g/mol | [1][5] |

| Appearance | Yellow to yellow-green crystalline powder | [1][5][8] |

| Melting Point | 172–178 °C | [1][3][8] |

| Boiling Point | 320.9 °C at 760 mmHg | [5][8] |

| Solubility | Sparingly soluble in water; readily soluble in hot alkali solutions and methanol. | [1][3][8] |

| Flash Point | 97 °C | [1][5] |

| Density | ~1.5 g/cm³ | [5][8] |

The structural integrity and purity of 5-Nitrovanillin are confirmed through a suite of spectroscopic techniques.[9] The key to successful application is a robust analytical workflow to validate each batch.

Caption: Analytical workflow for the characterization of 5-Nitrovanillin.

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum in DMSO-d₆ typically shows a singlet for the aldehyde proton around 9.88 ppm, aromatic protons between 7.8 and 8.3 ppm, and a singlet for the methoxy protons at approximately 3.99 ppm.[9]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), and the methoxy carbon.

-

FT-IR (KBr): The IR spectrum displays characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O), aromatic (C=C), and nitro (N-O) functional groups.[10]

-

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 197.[9][10]

Synthesis of 5-Nitrovanillin: Methodologies and Mechanistic Insights

The primary route to 5-Nitrovanillin is the electrophilic nitration of vanillin. The choice of nitrating agent and reaction conditions is critical to achieving high yield and purity while minimizing side reactions.

Protocol 1: Classical Nitration with Nitric Acid in Acetic Acid

This is the most conventional method, valued for its simplicity and readily available reagents.[3][11]

Causality: The use of glacial acetic acid as a solvent is strategic. It readily dissolves vanillin and, being a polar protic solvent, it can stabilize the nitronium ion (NO₂⁺) intermediate. The reaction is conducted at a low temperature (0-5 °C) to control the exothermicity of the reaction and to prevent over-nitration or oxidation of the aldehyde and hydroxyl groups.[6][12]

Step-by-Step Methodology:

-

In a well-ventilated fume hood, dissolve vanillin in glacial acetic acid within a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.[12][13]

-

Slowly add concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained between 0-5 °C.[12][13]

-

After the complete addition of nitric acid, continue to stir the reaction mixture at room temperature for 1-2 hours.[12]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11][13]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitrovanillin as a yellow solid.[12][13]

-

Collect the product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.[11][12]

-

For purification, recrystallize the crude product from ethanol or acetic acid.[1][5]

Protocol 2: "Green" Synthesis using Cerium Ammonium Nitrate (CAN)

This method offers a more environmentally benign alternative to the classical approach, avoiding the use of large quantities of strong acid.[5][14]

Causality: Cerium ammonium nitrate acts as an efficient nitrating agent in this context. The use of a phase transfer catalyst like Polyethylene Glycol-400 (PEG-400) is key to facilitating the reaction between the aqueous and organic phases, enhancing the reaction rate and yield.[14] This method often results in a cleaner reaction with easier work-up.[14]

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve vanillin and cerium ammonium nitrate in 5-90% acetic acid. The molar ratio of vanillin to CAN should be between 1:0.6 and 1:1.6.[5][14]

-

Add PEG-400 as a phase transfer catalyst, with a molar ratio of vanillin to PEG-400 of 1:1.25.[5][14]

-

Stir the reaction mixture at a temperature between 20-60 °C for 1.0-2.5 hours.[5][14]

-

Monitor the reaction's completion by TLC (developing agent: 1:1 ethyl acetate/petroleum ether).[14]

-

Once complete, pour the mixture into ice water to precipitate the product.[5][14]

-

Filter the solid and wash with distilled water to obtain the crude product. This method typically yields around 70-71%.[5][14]

Application in Drug Synthesis: The Pathway to COMT Inhibitors

The true value of 5-Nitrovanillin is realized in its role as a precursor to sophisticated pharmaceutical agents. Its application in the synthesis of Entacapone, a COMT inhibitor, is a prime example.

Caption: Synthetic pathway from 5-Nitrovanillin to Entacapone.

Protocol 3: Demethylation of 5-Nitrovanillin

The first critical step in the synthesis of Entacapone from 5-Nitrovanillin is the demethylation to form 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).[15][16]

Causality: The methoxy group is cleaved to a hydroxyl group, which is a key structural feature for COMT inhibition. The use of a Lewis acid like aluminum chloride in the presence of a base such as pyridine is a common and effective method for this transformation.[15][16] Pyridine acts as a scavenger for the HCl generated during the reaction and also coordinates with the aluminum chloride.

Step-by-Step Methodology:

-

Suspend 5-Nitrovanillin and aluminum chloride in chlorobenzene.[15][16]

-

Add pyridine dropwise, ensuring the internal temperature does not exceed 25 °C.[15]

-

Heat the resulting suspension to an internal temperature of 70-80 °C.[15][16]

-

The resulting DHNB is often of sufficient purity to be used in the subsequent step without further purification.[17]

Protocol 4: Knoevenagel Condensation to Entacapone

The final step involves a Knoevenagel condensation between DHNB and N,N-diethyl-2-cyanoacetamide.[15][17]

Causality: This condensation reaction forms the carbon-carbon double bond that is central to the structure of Entacapone. A weak base like piperidine is used as a catalyst to deprotonate the active methylene compound (N,N-diethyl-2-cyanoacetamide), forming a nucleophilic enolate that then attacks the aldehyde carbonyl of DHNB.[15][17]

Step-by-Step Methodology:

-

Charge DHNB and N,N-diethyl-2-cyanoacetamide in a solution of toluene and cyclohexane.[15]

-

Add piperidine to the mixture.[15]

-

Heat the reaction to reflux (88-94 °C) and remove water azeotropically to drive the reaction to completion.[15]

-

After the reaction is complete, add glacial acetic acid.[15]

-

Cool the mixture, stir, and filter the solid product.[15]

-

Wash the residue with toluene and water, then dry under vacuum to obtain Entacapone.[15]

Mechanism of Action of Derived COMT Inhibitors

While 5-Nitrovanillin itself is not the active pharmaceutical ingredient, the drugs derived from it, like Entacapone, have a well-defined mechanism of action. COMT is an enzyme that metabolizes levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, these drugs prevent the breakdown of levodopa, thereby increasing its bioavailability and duration of action in the brain.

Caption: Mechanism of action of COMT inhibitors derived from 5-Nitrovanillin.

Safety and Handling

5-Nitrovanillin is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][18] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[12] All work should be conducted in a well-ventilated fume hood.[19] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

5-Nitrovanillin (CAS 6635-20-7) stands as a testament to the power of strategic chemical modification. Its journey from a simple vanillin derivative to a cornerstone in the synthesis of life-changing medications for Parkinson's disease underscores its importance in modern drug discovery and development. This guide has provided a comprehensive, technically-grounded overview of its properties, synthesis, and applications, with an emphasis on the scientific rationale behind the described protocols. For researchers and professionals in the field, a deep understanding of this versatile intermediate is not merely academic but a gateway to innovation in pharmaceutical synthesis.

References

-

BenchChem. An In-depth Technical Guide to 5-Nitrovanillin.

-

Wikipedia. 5-Nitrovanillin.

-

BenchChem. Spectroscopic Profile of 5-Nitrovanillin: A Technical Guide.

-

BenchChem. Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide.

-

BenchChem. Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin.

-

LookChem. 5-Nitrovanillin.

-

BenchChem. Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin.

-

BenchChem. The Multifaceted Biological Activities of 5-Nitrovanillin and Its Derivatives: A Technical Guide.

-

BenchChem. The Efficacy of 5-Nitrovanillin as a Precursor for Entacapone Synthesis: A Comparative Guide.

-

Guidechem. How to Prepare 5-Nitrovanillin Using a Green Chemical - FAQ.

-

BenchChem. Spectroscopic Scrutiny: Confirming the Structure of 5-Nitrovanillin in a Comparative Analysis.

-

BenchChem. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical.

-

PubChem. 5-Nitrovanillin.

-

ACS Publications. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders.

-

Quick Company. A Process For Demethylation Of 5 Nitrovanillin.

-

BenchChem. 5-Nitrovanillin: A Comparative Analysis of Experimental and Theoretical Data.

-

BenchChem. Physical and chemical properties of 5-Nitrovanillin.

-

BenchChem. Application Notes: 5-Nitrovanillin as a Versatile Precursor in Organic Synthesis.

-

ChemicalBook. 5-Nitrovanillin(6635-20-7) 1H NMR spectrum.

-

Punagri. 5-Nitrovanillin Supplier & Manufacturer | CAS 6635-20-7.

-

ChakraChem LifeSciences. 5-nitrovanillin.

-

BenchChem. 5-Nitrovanillin in Synthesis: A Comparative Guide to Vanillin Derivatives.

-

BenchChem. Purity Assessment of Synthesized 5-Nitrovanillin: A Comparative HPLC Guide.

-

Ensuring Quality: The Importance of 5-Nitrovanillin Specifications.

-

A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.

-

LookChem. Benzaldehyde,4-hydroxy-3-methoxy-5-nitro- MSDS CasNo.6635-20-7.

-

Google Patents. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof.

-

BenchChem. Independent Verification of Research Findings on 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid and its Role in COMT Inhibition.

-

National Institutes of Health. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

-

Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

-

US EPA. Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro- - Substance Details - SRS.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Google Patents. WO2024136689A1 - Processes and intermediates for synthesising opicapone.

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Nitrovanillin Supplier & Manufacturer | CAS 6635-20-7 [punagri.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 5-Nitrovanillin|lookchem [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]

- 17. US20080076825A1 - Novel Crystalline Forms of Entacapone and Production Thereof - Google Patents [patents.google.com]

- 18. chakrachem.com [chakrachem.com]

- 19. Benzaldehyde,4-hydroxy-3-methoxy-5-nitro- MSDS CasNo.6635-20-7 [m.lookchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride

Abstract: This technical guide addresses the mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride. It is critical to establish at the outset that, based on a comprehensive review of current scientific literature, the specific molecular target and signaling pathway for this particular compound have not been definitively elucidated. However, the indazole and tetrahydroindazole scaffolds are well-represented in medicinal chemistry, with numerous derivatives characterized as potent modulators of specific biological targets. This guide will, therefore, focus on the most prominent and mechanistically understood target for this class of compounds: Nitric Oxide Synthase (NOS) . We will synthesize data from closely related analogs to build a robust, putative mechanistic framework. Furthermore, this document will outline the requisite experimental workflows to definitively characterize the pharmacological profile of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, providing researchers with a roadmap for future investigation.

Part 1: The Indazole Scaffold and Nitric Oxide Synthase Inhibition

The indazole ring system, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] A significant body of research has identified substituted indazoles as effective inhibitors of Nitric Oxide Synthase (NOS), the enzyme responsible for synthesizing nitric oxide (NO) from L-arginine.[2] NO is a critical signaling molecule in the nervous, cardiovascular, and immune systems.[1] Overproduction of NO by the neuronal isoform of NOS (nNOS) has been implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain, making selective nNOS inhibitors a desirable therapeutic goal.[3]

The Nitric Oxide Synthase Family

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system and involved in neurotransmission.[4]

-

Endothelial NOS (eNOS or NOS-3): Located in the endothelium and crucial for regulating vascular tone.[4]

-

Inducible NOS (iNOS or NOS-2): Expressed in immune cells during inflammatory responses.[4]

Selective inhibition of nNOS over the other isoforms is paramount to avoid adverse effects, such as hypertension that can result from eNOS inhibition.[5]

General Mechanism of Indazole-Based NOS Inhibition

Structural studies of various indazole derivatives complexed with NOS isoforms have revealed a common mechanism of competitive inhibition. These inhibitors are designed to mimic the substrate, L-arginine, and bind to the enzyme's active site, thereby preventing NO production.[5]

Key interactions often involve:

-

Heme Interaction: The indazole ring system can interact with the heme prosthetic group in the active site.

-

Active Site Residues: Specific substitutions on the indazole ring form hydrogen bonds and other interactions with key amino acid residues, such as a conserved glutamate, which is crucial for binding the guanidinium group of L-arginine.

For instance, studies on 4-substituted indazoles have demonstrated that the introduction of a bromine or nitro group at the C4 position can yield potent nNOS inhibitors.[5] The well-studied compound 7-nitroindazole (7-NI) is a potent and selective inhibitor of nNOS and is frequently used as a reference compound in research.[3][5][6][7]

Part 2: Putative Molecular Interactions of 4,5,6,7-Tetrahydro-1H-indazole

While lacking direct experimental evidence for the titular compound, we can infer its likely binding mode based on the extensive structural data available for other NOS inhibitors. The tetrahydroindazole core provides a rigid scaffold that can position substituents to interact with specific pockets within the NOS active site.

The core hypothesis is that 4,5,6,7-Tetrahydro-1H-indazole acts as a competitive inhibitor at the L-arginine binding site of nNOS. The indazole nitrogen atoms are likely to form hydrogen bonds with the conserved glutamate residue (Glu592 in human nNOS), mimicking the key interaction of the substrate's guanidinium group.

Below is a conceptual diagram illustrating the hypothesized competitive inhibition at the nNOS active site.

Caption: Hypothesized competitive inhibition of nNOS.

Part 3: Experimental Workflow for Mechanism of Action Determination

To validate the hypothesized mechanism of action for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride, a systematic experimental approach is required. The following protocols outline the essential steps for its characterization.

Workflow Overview

The overall workflow involves progressing from initial binding and functional assays to more complex cellular and in vivo models to confirm the compound's activity and selectivity.

Caption: Experimental workflow for MOA characterization.

Protocol: In Vitro NOS Inhibition Assay

This experiment aims to determine the compound's inhibitory potency (IC50) against the three NOS isoforms.

Objective: To quantify the concentration of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride required to inhibit 50% of the activity of nNOS, eNOS, and iNOS.

Methodology: Griess Assay

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, and 100 µM L-arginine).

-

Prepare solutions of recombinant human nNOS, eNOS, and iNOS enzymes.

-

Prepare a solution of NADPH (1 mM).

-

Prepare serial dilutions of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride and a reference inhibitor (e.g., 7-NI).

-

Prepare Griess reagents (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of the test compound dilutions or vehicle control.

-

Add 20 µL of the respective NOS enzyme to each well.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of NADPH solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of an appropriate stopping solution (e.g., EDTA).

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a nitrite standard curve to quantify the amount of NO produced.

-

Plot the percentage of inhibition versus the log concentration of the inhibitor.

-

Calculate the IC50 value using non-linear regression analysis.

-

Data Interpretation and Expected Outcomes

The results from the inhibition assay will provide crucial information on both the potency and selectivity of the compound.

Table 1: Hypothetical IC50 Data for Tetrahydroindazole Derivatives

| Compound | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity |

| 7-Nitroindazole (Reference) | 50 | 2500 | 1200 | 50x | 24x |

| 4,5,6,7-Tetrahydro-1H-indazole HCl | TBD | TBD | TBD | TBD | TBD |

| Compound X (Non-selective) | 100 | 150 | 200 | 1.5x | 2x |

TBD: To Be Determined by experiment.

A high selectivity ratio for nNOS over eNOS and iNOS would suggest that 4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a promising candidate for targeting neurological disorders with minimal cardiovascular side effects.

Part 4: Other Potential Mechanisms and Future Directions

While NOS inhibition is the most probable mechanism based on the scaffold, the tetrahydroindazole core is versatile. Other derivatives have shown affinity for different targets:

-

Thrombin Inhibitors: Certain tetrahydroindazole derivatives have been developed as non-covalent thrombin inhibitors, suggesting a potential role in anticoagulation.

-

Sigma-2 Receptor Ligands: The development of tetrahydroindazole-based ligands for the sigma-2 receptor indicates a possible role in oncology or neurology.

-

Anti-inflammatory Activity: Some 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have demonstrated anti-inflammatory properties in animal models.[8]

Therefore, if 4,5,6,7-Tetrahydro-1H-indazole hydrochloride shows weak or no activity against NOS isoforms, a broader screening panel including proteases, GPCRs, and ion channels would be a logical next step.

Conclusion

The precise mechanism of action for 4,5,6,7-Tetrahydro-1H-indazole hydrochloride remains to be experimentally defined. However, based on robust precedent from structurally related analogs, its most likely biological target is neuronal nitric oxide synthase. The proposed mechanism is competitive inhibition at the L-arginine binding site, leading to a reduction in nitric oxide synthesis. This guide provides the foundational hypothesis and a clear experimental strategy to rigorously test this putative mechanism. The outlined workflows will enable researchers to determine the compound's potency, selectivity, and cellular activity, thereby fully elucidating its pharmacological profile and therapeutic potential.

References

A comprehensive, numbered list of all cited sources will be generated upon completion of the research phase and finalization of this guide.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2305-79-5 | 4,5,6,7-Tetrahydro-1H-indazole | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]

- 5. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 4,5,6,7-Tetrahydro-1H-indazole Hydrochloride: A Technical Guide for Researchers

An In-depth Review for Professionals in Drug Discovery and Development

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its partially saturated analogue, 4,5,6,7-tetrahydro-1H-indazole, serves as a versatile building block, offering a three-dimensional architecture that is highly sought after in modern drug design. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4,5,6,7-tetrahydro-1H-indazole hydrochloride, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is the salt form of the parent heterocycle, enhancing its solubility in aqueous media, a desirable property for biological assays and formulation development. The core structure consists of a pyrazole ring fused to a cyclohexane ring.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂ | [3] |

| Molecular Weight | 158.63 g/mol | [3] |

| CAS Number | 18161-11-0 | [3] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Melting Point (Free Base) | 80-84 °C | [4] |

| Boiling Point (Free Base) | 135-140 °C at 5 mmHg | [5] |

Note: Properties of the hydrochloride salt may vary slightly from the free base.

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aliphatic protons of the cyclohexene ring, typically appearing as multiplets in the upfield region. A signal for the C3 proton of the pyrazole ring would be observed, along with a broad signal for the N-H proton, which may exchange with deuterium in deuterated solvents.

-

¹³C NMR: Signals for the four distinct sp³-hybridized carbon atoms of the cyclohexane ring and the sp²-hybridized carbons of the pyrazole ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C=N stretching of the pyrazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the free base (C₇H₁₀N₂) would be expected.

Synthesis of 4,5,6,7-Tetrahydro-1H-indazole and its Hydrochloride Salt

The most direct and widely adopted synthesis of 4,5,6,7-tetrahydro-1H-indazole involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine.[5][7] A reliable and well-documented procedure utilizes 2-(hydroxymethylene)cyclohexanone as the starting material.[5]

Reaction Mechanism

The formation of the tetrahydroindazole ring proceeds through a two-step sequence:

-

Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the formyl carbonyl group of 2-(hydroxymethylene)cyclohexanone, which is in equilibrium with its enol form. This is a classic nucleophilic addition-elimination reaction, resulting in the formation of a hydrazone intermediate.

-

Intramolecular Cyclization and Dehydration: The terminal nitrogen of the hydrazone then attacks the ketone carbonyl carbon. The subsequent tetrahedral intermediate eliminates a molecule of water to yield the stable, aromatic pyrazole ring fused to the cyclohexane ring.

Caption: Mechanism of 4,5,6,7-Tetrahydro-1H-indazole Synthesis.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

This protocol is adapted from a well-established procedure reported in Organic Syntheses.[5]

Materials:

-

2-(Hydroxymethylene)cyclohexanone

-

Hydrazine hydrate

-

Methanol

-

Petroleum ether

-

Hydrochloric acid (for hydrochloride salt formation)

-

Diethyl ether or Ethanol (for hydrochloride salt formation)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(hydroxymethylene)cyclohexanone (0.5 mole) in methanol (500 ml).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.5 mole) dropwise. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the mixture to stand at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove methanol and water.

-

The residue is then dissolved in hot petroleum ether.

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the solid product by suction filtration and wash with a small amount of cold petroleum ether.

-

The crude 4,5,6,7-tetrahydro-1H-indazole can be further purified by recrystallization or distillation under reduced pressure.[5]

-

Experimental Protocol: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified 4,5,6,7-tetrahydro-1H-indazole free base in a suitable solvent such as diethyl ether or ethanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) to the dissolved free base.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

Key Reactions and Synthetic Utility

The true value of 4,5,6,7-tetrahydro-1H-indazole lies in its capacity for further functionalization, particularly at the N1 and N2 positions of the pyrazole ring. N-alkylation is a fundamental transformation that introduces molecular diversity and modulates the pharmacological properties of the resulting derivatives.

Regioselective N-Alkylation

The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) favors the formation of the thermodynamically more stable N1-alkylated product.

Caption: General workflow for N-alkylation of 4,5,6,7-tetrahydro-1H-indazole.

Applications in Medicinal Chemistry

The tetrahydroindazole core is a key pharmacophore in a variety of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities.

-

Anti-inflammatory Agents: A number of 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives have shown potent anti-inflammatory activity.[7]

-

Antimicrobial Agents: Substituted tetrahydroindazoles have been investigated for their antibacterial properties.[1]

-

Kinase Inhibitors: The indazole scaffold is a well-known hinge-binding motif in many kinase inhibitors, and tetrahydroindazole derivatives are being explored for this purpose.

The partially saturated ring of 4,5,6,7-tetrahydro-1H-indazole provides a distinct advantage over the flat, aromatic indazole by introducing a sp³-rich character. This often leads to improved physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.

Safety and Handling

4,5,6,7-Tetrahydro-1H-indazole is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its straightforward and scalable synthesis, coupled with its amenability to further functionalization, makes it an attractive starting material for drug discovery programs. A thorough understanding of its synthesis, reactivity, and biological significance is essential for researchers aiming to leverage the full potential of this important heterocyclic scaffold.

References

-

Ainsworth, C. (1963). Indazole. Organic Syntheses, Coll. Vol. 4, p. 536. Available at: [Link]

- Ito, S., et al. (1977). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 20(1), 32-36.

-

ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved January 16, 2026, from [Link]

- Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity.

- Zhang, Y., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(15), 8449-8457.

- O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Tetrahedron Letters, 44(52), 9533-9535.

- Egis Gyogyszergyar Rt. (1985). Process for preparing d1-6-oxo-4,5,6,7-tetrahydro-1h-/or-2h/-indazole. HU186710B.

-

PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved January 16, 2026, from [Link]

- F. Hoffmann-La Roche AG. (2011). Method of synthesizing 1H-indazole compounds. US8022227B2.

- Shanghai Institute of Pharmaceutical Industry. (2018).

- Pfizer Inc. (2009).

- LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. In Organic Chemistry (McMurry).

- Chinoin Gyogyszer Es Vegyeszeti Termekek Gyara Rt. (1983). Method for preparing dl-6-oxo-4, 5, 6, 7-tetrahydro-1H (or 2H) -indazole. KR830000754B1.

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 16, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved January 16, 2026, from [Link]

-

Pearson. (n.d.). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved January 16, 2026, from [Link]

- OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. In Organic Chemistry.

-

Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. Retrieved January 16, 2026, from [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. chemscene.com [chemscene.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides a comprehensive overview of the potential research applications of indazole derivatives, with a focus on their synthesis, biological evaluation, and therapeutic potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present quantitative data to support the structure-activity relationships (SAR) that drive the design of novel indazole-based compounds. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of next-generation therapeutics and functional materials.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazole and its derivatives are rare in nature but have demonstrated significant potential in synthetic medicinal chemistry.[6] The two most common tautomeric forms are 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4] This structural feature, combined with the ability to functionalize the indazole ring at various positions, provides a rich chemical space for the design of molecules with tailored biological activities.

The indazole nucleus is considered a bioisostere of purine, the core of ATP, which allows indazole-based compounds to effectively compete for the ATP-binding sites of various enzymes, particularly kinases.[7] This fundamental principle underpins the successful development of numerous indazole-based kinase inhibitors for the treatment of cancer.[5][8]

Synthetic Strategies for Indazole Derivatives: A Practical Guide

The synthesis of the indazole core and its derivatives can be achieved through various methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Protocols

Classical methods for preparing indazoles often involve the condensation of hydrazine derivatives with 2-halo ketones or aldehydes.[9] However, these methods can be limited by harsh reaction conditions and the use of toxic reagents. More modern approaches focus on transition metal-catalyzed cross-coupling reactions and C-H activation strategies, offering milder conditions and greater functional group tolerance.[1][10]

A general and efficient method for the synthesis of 1H-indazoles involves the copper-catalyzed oxidative N-N bond formation from readily available 2-amino nitriles.[9] This two-step protocol is highly versatile and allows for the introduction of a wide range of substituents at the N1 and C3 positions.

Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles

This protocol is adapted from a method described by Chen et al. and provides a reliable route to substituted 1H-indazoles.[9]

Step 1: Synthesis of the Imine Intermediate

-

To a solution of the 2-amino nitrile (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen), add the Grignard or organolithium reagent (1.2 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude imine intermediate, which can often be used in the next step without further purification.

Step 2: Copper-Catalyzed Oxidative N-N Bond Formation

-

To a solution of the crude imine from Step 1 (1.0 equiv) in a suitable solvent such as DMF or DMSO (0.1 M), add Cu(OAc)₂ (10 mol%).

-

Stir the reaction mixture at 80-100 °C under an atmosphere of oxygen (balloon) for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 1H-indazole derivative.

Anticancer Applications: Targeting Kinases and Beyond

The most prominent application of indazole derivatives is in the field of oncology.[2][11][12] Several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature the indazole scaffold.[11][13] These drugs primarily function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[5][8]

Indazoles as Potent Kinase Inhibitors

Indazole derivatives have been successfully developed as inhibitors of a wide range of kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Axitinib and Pazopanib are multi-kinase inhibitors that potently inhibit VEGFRs, thereby blocking angiogenesis.[11][14]

-

Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition by indazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[3][5][15]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, and indazole-based FGFR inhibitors have shown promising preclinical and clinical activity.[3]

-

Bcr-Abl: In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein is a key driver of oncogenesis. Indazole derivatives have been developed to target this kinase.[16]

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This protocol outlines a general procedure for evaluating the inhibitory activity of indazole derivatives against tyrosine kinases using a homogeneous time-resolved fluorescence (HTRF) assay.[14]

Materials:

-

Target kinase (e.g., VEGFR-2)

-

TK Substrate-biotin

-

ATP

-

HTRF® KinEASE™-TK detection reagents (Streptavidin-XL665 and TK Antibody-Eu(K))

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

Test compounds (indazole derivatives) dissolved in DMSO

-

384-well low-volume white microplates

Procedure:

-

Enzymatic Reaction:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add 2 µL of the test compound solution (or DMSO for control).

-

Add 2 µL of the kinase solution (e.g., 0.0123 ng/µL VEGFR-2).

-

Add 2 µL of the TK Substrate-biotin solution (1 µM).

-

Initiate the reaction by adding 2 µL of ATP solution (3 µM).

-

Incubate the plate at room temperature for 40 minutes.

-

-

Detection:

-

Stop the reaction and initiate detection by adding 5 µL of Streptavidin-XL665 in EDTA and 5 µL of TK Antibody-Eu(K) in EDTA to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

-

Data Acquisition:

-

Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

-

Data Analysis:

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Quantitative Data: Anticancer Activity of Indazole Derivatives

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.

| Compound ID | R1 Substituent | Cancer Cell Line | IC₅₀ (µM)[11][16][17][18] |

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | MCF-7 (Breast) | 1.15 |

| HCT116 (Colon) | 4.89 | ||

| 2f | 4-fluorophenyl | A549 (Lung) | 0.89 |

| 4T1 (Breast) | 0.23 | ||

| HepG2 (Liver) | 1.15 | ||

| MCF-7 (Breast) | 0.36 | ||

| HCT116 (Colon) | 0.54 | ||

| 4f | (Structure-specific) | MCF-7 (Breast) | 1.629 |

| 4i | (Structure-specific) | MCF-7 (Breast) | 1.841 |

| A549 (Lung) | 2.305 | ||

| 6o | (Structure-specific) | K562 (Leukemia) | 5.15 |

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[19][20]

Mechanisms of Anti-inflammatory Action

Indazole derivatives have been shown to exert their anti-inflammatory effects by:

-

Inhibiting COX-2: This enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[19]

-

Suppressing Pro-inflammatory Cytokines: Indazoles can reduce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[19]

-

Scavenging Free Radicals: Some indazole derivatives possess antioxidant properties and can scavenge reactive oxygen species (ROS), which contribute to inflammatory processes.[19]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to assess the acute anti-inflammatory activity of novel compounds.[21][22][23][24][25]

Animals:

-

Male Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compound (indazole derivative)

-

Positive control (e.g., Indomethacin or Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound, positive control, or vehicle orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of the carrageenan suspension into the sub-plantar region of the right hind paw.

-

Inject an equal volume of saline into the left hind paw to serve as a control.

-

Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective indazole derivatives relies on a thorough understanding of their structure-activity relationships. By systematically modifying the substituents on the indazole ring, researchers can optimize the compound's binding affinity for its target, as well as its pharmacokinetic and pharmacodynamic properties.[26][27]

Key SAR Insights for Kinase Inhibitors

-

Hinge-Binding Motif: The N1 and N2 atoms of the indazole ring are crucial for forming hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine ring of ATP.[7]

-

Substituents at C3 and C5: The nature and position of substituents at the C3 and C5 positions significantly influence the potency and selectivity of the inhibitor. Bulky hydrophobic groups at C3 can occupy the hydrophobic pocket of the ATP-binding site, while polar groups at C5 can interact with the solvent-exposed region.

-

N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also introduce additional interactions with the target protein.

Visualization of Key Concepts

General Synthetic Workflow for Indazole Derivatives

Caption: General synthetic workflow for 1H-indazole derivatives.

Kinase Inhibition Signaling Pathway

Caption: Mechanism of kinase inhibition by indazole derivatives.

Future Perspectives and Conclusion

The field of indazole chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methodologies.[1] The exploration of novel biological targets for indazole derivatives beyond kinases is an active area of research, with potential applications in neurodegenerative diseases, infectious diseases, and metabolic disorders.[21][28][29] Furthermore, the unique photophysical properties of some indazole derivatives are being investigated for their use in materials science, such as in organic light-emitting diodes (OLEDs).

References

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15295. [Link]

-

Cui, J., Peng, X., Gao, D. D., Dai, Y., Ai, J., & Li, Y. X. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467. [Link]

-

Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2015). Recent advances in indazole-containing derivatives: synthesis and biological perspectives. Molecules, 20(7), 11656-11693. [Link]

-

Sharma, A., Kumar, V., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21511-21535. [Link]

-

Elsayed, M. S., Elsherbeny, M. A., & Ali, A. M. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6539. [Link]

-

Kapoor, D., Yadav, P., Singh, A., & Yadav, P. P. (2024). Indazole–an emerging privileged scaffold: synthesis and its biological significance. Organic & Biomolecular Chemistry, 22(5), 896-928. [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8687. [Link]

-

Zhai, L., Guo, L. H., Luo, Y. H., Ling, Y., & Sun, B. W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 812-817. [Link]

-

ResearchGate. (n.d.). IC 50 values of compound 6a-6u against four tumor cell lines in vitro. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Mehrzadi, S., Fatemi, I., Esmaeilizadeh, M., Ghaznavi, R., Kalantar, H., & Goudarzi, M. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(4), 423. [Link]

-

Kumar, S., & Singh, A. (2021). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Asian Journal of Chemistry, 33(1), 1-8. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). AXITINIB. [Link]

-

Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

-

Zhai, L., Guo, L. H., Luo, Y. H., Ling, Y., & Sun, B. W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 812-817. [Link]

-

Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2015). Recent advances in indazole-containing derivatives: synthesis and biological perspectives. Molecules, 20(7), 11656-11693. [Link]

-

ResearchGate. (n.d.). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. [Link]

-

Amdekar, S., & Singh, V. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International journal of inflammation, 2012. [Link]

-

Ma, T., Liu, Z., Zhang, Y., Wang, Y., Zhang, Y., Xu, Y., ... & Zhang, Y. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 743. [Link]

-

ResearchGate. (n.d.). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. [Link]

-

Wang, H., Liu, Y., Li, D., Wang, L., & Zhang, J. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 945-956. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. [Link]

-

Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15295. [Link]

-

Nguyen, T. H. T., Nguyen, T. V., & Phan, T. P. Q. (2021). An Alternative Method for Synthesizing N, 2, 3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry, 3(3), 967-975. [Link]

-

Hu, Y. Z., Zhou, Y. B., Li, L. T., & Wang, H. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl) indazole scaffold. Bioorganic & medicinal chemistry, 23(7), 1568-1574. [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. [Link]

-

ResearchGate. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. [Link]

-

ResearchGate. (n.d.). SAR studies of indazole derivatives with potent anticancer activities. [Link]

-

Liu, T., & Pan, P. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 20(5), 339-350. [Link]

-

Patel, M. B., Rajput, S. J., & Patel, V. P. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC01. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]

-

Patel, M. B., Rajput, S. J., & Patel, V. P. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and evaluation of alkenyl indazoles as selective Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. criver.com [criver.com]

- 25. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

The 4,5,6,7-Tetrahydro-1H-indazole Scaffold: A Versatile Platform for Developing Therapeutics in Neurological Disorder Research

Introduction: The Quest for Neurotherapeutics and the Rise of Privileged Scaffolds

The landscape of neurological disorder research is defined by immense complexity and urgent need. Pathologies such as Alzheimer's disease, Parkinson's disease, and ischemic stroke involve multifaceted cascades of neuronal damage, including excitotoxicity, oxidative stress, and neuroinflammation. In the pursuit of effective drugs, medicinal chemists often turn to "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets with high affinity. The indazole ring system, a bicyclic aromatic heterocycle, has emerged as one such privileged scaffold, demonstrating broad biological and pharmacological significance.[1][2] This guide focuses specifically on the 4,5,6,7-tetrahydro-1H-indazole moiety, a partially saturated derivative that serves as a foundational building block for a new generation of potent and selective modulators of key targets in neuropathology. We will explore its role not as a standalone agent, but as a versatile chemical platform for designing novel inhibitors of enzymes critically involved in neurodegeneration.

Section 1: The Core Moiety – A Profile of 4,5,6,7-Tetrahydro-1H-indazole

Before delving into its therapeutic applications, it is essential to understand the fundamental properties of the core scaffold itself. 4,5,6,7-Tetrahydro-1H-indazole is a simple, stable molecule whose true value lies in its capacity for chemical modification. Its structure provides a rigid framework with specific vectors for functionalization, allowing chemists to systematically probe the binding pockets of target proteins.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole | [3] |

| CAS Number | 2305-79-5 | [3] |

The hydrochloride salt form of this compound is typically used to improve solubility and stability for experimental use. However, it is the strategic derivatization of this core that unlocks its therapeutic potential. By adding different functional groups at various positions on the indazole ring and its saturated cyclohexane portion, researchers can engineer molecules with high affinity and selectivity for specific neurological targets.

Section 2: Key Neurological Targets for Tetrahydroindazole-Based Derivatives

The true utility of the 4,5,6,7-tetrahydro-1H-indazole scaffold is demonstrated by the diverse and critical neurological targets that its derivatives have been designed to inhibit.

A. Target I: Neuronal Nitric Oxide Synthase (nNOS) and Excitotoxicity

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a central mechanism in excitotoxic neuronal death, which is a hallmark of ischemic stroke and other neurodegenerative conditions.[4] While NO is a vital signaling molecule, its excess production leads to the formation of highly reactive peroxynitrite, causing catastrophic damage to neurons. The indazole scaffold is a well-established pharmacophore for nNOS inhibition. For instance, 7-nitroindazole (7-NI) is a potent and widely studied nNOS inhibitor that has shown neuroprotective effects in animal models of Parkinson's disease and anxiety.[5][6]

The development of 4-substituted indazoles has also yielded potent nNOS inhibitors, highlighting the scaffold's tunability.[7] This strongly suggests that the 4,5,6,7-tetrahydro-1H-indazole core is an ideal starting point for designing novel nNOS inhibitors with potentially improved pharmacokinetic properties, such as enhanced brain penetration.

Caption: nNOS-mediated excitotoxicity pathway and point of intervention.

B. Target II: Protein Kinases in Neurodegeneration

Aberrant kinase activity is a cornerstone of many neurodegenerative diseases. For example, the hyperphosphorylation of the tau protein, driven by kinases like GSK-3β, leads to the formation of neurofibrillary tangles in Alzheimer's disease. Derivatives of the 3-amino-4,5,6,7-tetrahydro-1H-indazole scaffold have emerged as potent inhibitors of various protein kinases.[8] This demonstrates the scaffold's versatility in targeting the ATP-binding site of these enzymes, offering a promising avenue for developing treatments for tauopathies and other kinase-driven pathologies.[8] Furthermore, other tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes, which are involved in cell cycle regulation and neuronal apoptosis.[9]

C. Target III: Inflammatory Mediators

Neuroinflammation is a critical component of nearly all chronic neurodegenerative diseases, contributing to a cycle of neuronal injury. Derivatives of the tetrahydroindazole scaffold have been shown to possess significant anti-inflammatory properties. Specifically, 1,5,6,7-tetrahydro-4H-indazol-4-ones are potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.[10] By targeting such mediators, these compounds could help quell the chronic inflammatory state that exacerbates neuronal loss.

Section 3: A Synthesized Workflow for Preclinical Assessment

Developing a novel therapeutic from a privileged scaffold follows a logical, multi-stage validation process. The 4,5,6,7-tetrahydro-1H-indazole scaffold provides an excellent starting point for such a workflow.

Caption: Preclinical workflow for developing scaffold-based neurotherapeutics.

Experimental Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol is designed to determine the direct inhibitory effect of a synthesized tetrahydroindazole derivative on recombinant nNOS enzyme activity.

-

Causality: The principle is to measure the production of nitrite (a stable breakdown product of NO) in the presence and absence of the test compound. A reduction in nitrite levels indicates direct enzyme inhibition.

-

Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. A known inhibitor like 7-NI should be run in parallel as a reference standard.

-

Materials:

-

Recombinant human nNOS enzyme.

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

-

Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).

-

Substrate: L-Arginine.

-

Test Compound: Tetrahydroindazole derivative dissolved in DMSO.

-